REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][OH:25])[C:12]([OH:14])=[O:13].C(N(CC)C1C=CC=CC=1)C.C(C1[C:46]([OH:47])=[C:45]([C:48](C)(C)C)C=C(C)C=1)(C)(C)C.[C:53](Cl)(=[O:56])[CH:54]=[CH2:55]>O1CCOCC1>[C:53]([O:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][O:25][C:46](=[O:47])[CH:45]=[CH2:48])[C:12]([OH:14])=[O:13])(=[O:56])[CH:54]=[CH2:55]
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Name
|
3,4-di-(6-hydroxyhexyloxy)benzoic acid
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Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
OCCCCCCOC=1C=C(C(=O)O)C=CC1OCCCCCCO
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Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C
|
Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
6.9 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 2.5 h at 60° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 65° C
|
Type
|
TEMPERATURE
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Details
|
The solution is cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured onto ice water
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Type
|
STIRRING
|
Details
|
with stirring
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCCCCCCOC=1C=C(C(=O)O)C=CC1OCCCCCCOC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |